molecular formula C9H12N2 B086321 Benzaldehyde N,N-dimethylhydrazone CAS No. 1075-70-3

Benzaldehyde N,N-dimethylhydrazone

Cat. No.: B086321
CAS No.: 1075-70-3
M. Wt: 148.20 g/mol
InChI Key: IXEGSTUUYSHYCN-NTMALXAHSA-N
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Description

Benzaldehyde N,N-dimethylhydrazone, also known as BDMH, is a chemical compound that is widely used in scientific research. It is a derivative of benzaldehyde and is composed of two molecules of dimethylhydrazine, a nitrogenous base, and one molecule of benzaldehyde, an aldehyde. BDMH has many applications in science and is used in the synthesis of various compounds. It is also used in the study of biochemical and physiological processes, as well as in the development of new drugs.

Scientific Research Applications

  • Corrosion Inhibition : Benzaldehyde derivatives like 4(N,N-dimethylamino) benzaldehyde nicotinic acid hydrazone serve as effective corrosion inhibitors for mild steel in acidic conditions, showcasing increased efficiency with higher concentrations and acting as mixed-type inhibitors. The inhibitor's adsorption follows Langmuir's adsorption isotherm, with quantum chemical parameters aligning with the experimental efficiency observed (Singh et al., 2016).

  • Chemical Reactions and Structures : Benzaldehyde N,N-dimethylhydrazone reacts with certain compounds, like 4-oxo-2-pentafluorophenoxy-5,6-benzo-1,3,2-dioxaphosphorinane, to yield products with high stereoselectivity and specific spatial structures, as evidenced in various chemical syntheses (Mironov et al., 2001).

  • Basicity and Protonation : Investigations into the basicity constants of substituted benzaldehyde dimethylhydrazones reveal insights into their chemical behavior, including the identification of the amine nitrogen atom as the center of protonation (Zverev et al., 1975).

  • Alkylation Studies : Alkylation of certain benzaldehyde derivatives like 1,1-dimethylhydrazone benzaldehyde leads to the formation of specific compounds, offering insights into reaction mechanisms and molecular structures (Larina et al., 2002).

  • Synthesis of Derivatives : The synthesis of hydrazones derived from aromatic aldehydes and ketones, including benzaldehydes, demonstrates their potential application in various fields like organic chemistry, materials, and biomedical sciences (Vargas et al., 2020).

  • Antimycobacterial Activity : The synthesis of nicotinoyl hydrazone derivatives from benzaldehyde demonstrates their potential as antimycobacterial tuberculosis agents, highlighting the pharmaceutical applications of these compounds (Adibi et al., 2012).

Properties

{ "Design of the Synthesis Pathway": "The synthesis of Benzaldehyde N,N-dimethylhydrazone can be achieved through a condensation reaction between benzaldehyde and N,N-dimethylhydrazine.", "Starting Materials": ["Benzaldehyde", "N,N-dimethylhydrazine"], "Reaction": [ "Step 1: Mix benzaldehyde and N,N-dimethylhydrazine in a 1:1 molar ratio in a round-bottom flask.", "Step 2: Add a catalytic amount of acetic acid to the flask.", "Step 3: Reflux the mixture for 3-4 hours.", "Step 4: Allow the reaction mixture to cool to room temperature.", "Step 5: Add water to the mixture and extract the product with diethyl ether.", "Step 6: Dry the organic layer with anhydrous sodium sulfate.", "Step 7: Filter the mixture and evaporate the solvent to obtain the Benzaldehyde N,N-dimethylhydrazone product in a solid form." ] }

1075-70-3

Molecular Formula

C9H12N2

Molecular Weight

148.20 g/mol

IUPAC Name

N-[(Z)-benzylideneamino]-N-methylmethanamine

InChI

InChI=1S/C9H12N2/c1-11(2)10-8-9-6-4-3-5-7-9/h3-8H,1-2H3/b10-8-

InChI Key

IXEGSTUUYSHYCN-NTMALXAHSA-N

Isomeric SMILES

CN(C)/N=C\C1=CC=CC=C1

SMILES

CN(C)N=CC1=CC=CC=C1

Canonical SMILES

CN(C)N=CC1=CC=CC=C1

1075-70-3

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the key chemical reaction involving Benzaldehyde N,N-dimethylhydrazone discussed in the research?

A1: The research investigates the reaction of this compound with 4-Oxo-2-pentafluorophenoxy-5,6-benzo-1,3,2-dioxaphosphorinane. [] This reaction results in the formation of 4-Dimethylamino-2,5-dioxo-2-pentafluorophenoxy-3-phenyldihydro-6,7-benzo-1,4,2-oxazaphosphepine. The study focuses on the preparation and determination of the spatial structure of this resulting compound. []

Q2: Is there information available about the spectroscopic data for this compound in this research?

A2: Unfortunately, the provided abstract does not contain specific spectroscopic data like molecular formula, weight, or specific spectroscopic details for this compound. [] Further research beyond this article would be needed to obtain that information.

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